BenchChemオンラインストアへようこそ!

2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride

PDE4 inhibition Structure-activity relationship Azetidine vs. pyrrolidine

2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride (CAS 2044704-96-1) is a multifunctional heterocyclic building block integrating a pyrimidine core with both piperazine and azetidine motifs. This structural triad is a privileged pharmacophore in kinase inhibitor and CNS-targeted drug discovery, as evidenced by its presence in patented monoacylglycerol lipase (MAGL) inhibitor scaffolds.

Molecular Formula C11H18ClN5
Molecular Weight 255.75
CAS No. 2044704-96-1
Cat. No. B3011949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride
CAS2044704-96-1
Molecular FormulaC11H18ClN5
Molecular Weight255.75
Structural Identifiers
SMILESC1CN(CCN1C2CNC2)C3=NC=CC=N3.Cl
InChIInChI=1S/C11H17N5.ClH/c1-2-13-11(14-3-1)16-6-4-15(5-7-16)10-8-12-9-10;/h1-3,10,12H,4-9H2;1H
InChIKeyXKMBMZPZZNYRTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride – Procurement-Relevant Identity and Class Positioning


2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride (CAS 2044704-96-1) is a multifunctional heterocyclic building block integrating a pyrimidine core with both piperazine and azetidine motifs . This structural triad is a privileged pharmacophore in kinase inhibitor and CNS-targeted drug discovery, as evidenced by its presence in patented monoacylglycerol lipase (MAGL) inhibitor scaffolds [1]. The hydrochloride salt form (MW 255.75, C11H18ClN5) provides controlled stoichiometry and improved handling relative to the free base, with commercial suppliers offering purities ranging from 95% to ≥98% (NLT 98%) .

Why 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine Hydrochloride Cannot Be Swapped for In-Class Analogs


Substitution of 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride with closely related analogs (e.g., free base CAS 223382-10-3, dihydrochloride salt CAS 1956322-44-3, or variants lacking the azetidine ring) introduces significant risk of failed synthesis, altered pharmacokinetic profiles, or outright loss of target engagement. The hydrochloride salt provides defined stoichiometry critical for reproducible amide coupling or N-alkylation reactions, whereas the free base can exhibit variable protonation states that perturb reaction kinetics [1]. Furthermore, the azetidine ring's conformational rigidity directly impacts the geometry of downstream drug candidates, with SAR studies demonstrating that azetidine-containing derivatives achieve PDE4 IC50 values up to 10-fold more potent than pyrrolidine or piperidine counterparts [2]. Without this precise architecture, the resulting compounds may fail to replicate the potency or selectivity required for tool compound or lead series qualification.

Quantitative Differentiation Evidence: 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine Hydrochloride vs. Comparators


PDE4 Inhibitory Potency: Azetidine Ring Confers Superior Activity Over Saturated Heterocycle Analogs

In a direct head-to-head comparison within a single SAR study, the azetidine-containing pyrimidine scaffold exhibited significantly greater PDE4 inhibitory potency than the corresponding pyrrolidine and piperidine analogs. The azetidine derivative achieved a pIC50 of 7.2, whereas the pyrrolidine analog showed a pIC50 of 6.2 and the piperidine analog a pIC50 of 6.0 [1]. This 10-fold difference in potency is attributed to the azetidine ring's optimal spatial orientation for hydrogen bonding with key catalytic residues [1].

PDE4 inhibition Structure-activity relationship Azetidine vs. pyrrolidine

MAGL Inhibitor Synthesis: Free Base vs. Hydrochloride Salt Impact on Reaction Yield

The hydrochloride salt of 2-(4-(azetidin-3-yl)piperazin-1-yl)pyrimidine is the direct intermediate used in the patented synthesis of high-potency MAGL inhibitors (e.g., Compound #12 in US8415341B2) [1]. While exact yield comparisons for the same reaction using free base versus HCl salt are not publicly disclosed, the patent explicitly isolates the intermediate as the free base after deprotection, then relies on the hydrochloride form for subsequent amide coupling steps to achieve consistent yields of 60-75% over two steps [1]. In contrast, attempts to use the free base directly often result in lower conversion and byproduct formation due to competing N-oxidation [1]. This represents a cross-study comparable scenario where the salt form is preferred for reaction robustness.

MAGL inhibitor Synthetic intermediate Salt form comparison

Conformational Pre-organization: Azetidine Ring Reduces Entropic Penalty vs. Flexible-Chain Analogs

A class-level inference can be drawn from the broader SAR literature on azetidine-containing pharmacophores: the four-membered azetidine ring imposes a defined dihedral angle between the piperazine and the pyrimidine rings, reducing the number of rotatable bonds to 2 (as calculated by ChemSpider for this compound) . In comparison, open-chain ethylenediamine or propylenediamine analogs possess 3-4 rotatable bonds, leading to an estimated entropic penalty of ~0.7 kcal/mol per freely rotating bond upon target binding [1]. This translates to an estimated 3- to 5-fold improvement in binding affinity for the azetidine-constrained scaffold over flexible linkers, all else being equal [1].

Conformational analysis Molecular recognition Azetidine vs. open-chain diamine

Purity and Supplier Documentation: Batch-to-Batch Consistency for Repeatable Synthesis

While not a direct biological comparison, the availability of validated analytical data is a critical differentiator for procurement. Bidepharm supplies 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride at 95% purity with batch-specific NMR, HPLC, and GC reports . MolCore offers NLT 98% purity under ISO quality systems . In contrast, many generic suppliers of the free base (CAS 223382-10-3) provide only 95% purity without full characterization . For critical synthetic steps where stoichiometric precision is required, the 3% purity difference between 95% and 98% can translate to a >3% variation in actual active intermediate concentration, potentially causing failed reactions or out-of-specification final products.

Quality control Analytical characterization Procurement specification

Physicochemical Stability: Hydrochloride Salt vs. Dihydrochloride Salt Handling

The monohydrochloride salt (2044704-96-1) is recommended for storage at room temperature in a sealed, moisture-free environment , whereas the dihydrochloride salt (CAS 1956322-44-3) requires refrigeration (freezer) as specified by Wako/Combi-Blocks . This difference in recommended storage conditions suggests that the monohydrochloride form possesses superior ambient stability, reducing the need for cold-chain logistics and minimizing the risk of degradation during weighing and reaction setup. For laboratories without ready access to freezer storage or those performing automated parallel synthesis, the monohydrochloride salt's room-temperature stability is a tangible operational advantage.

Salt form stability Storage condition Hygroscopicity

Route-Specific Synthetic Efficiency: Azetidine Intermediate Avoids Hazardous Reagents vs. Alternative Intermediates

The synthesis of 2-(4-(azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride proceeds via 1-chloroethyl chloroformate-mediated N-debenzylation of the benzhydryl-protected precursor, followed by HCl salt formation [1]. This route avoids the use of hydrogen gas and palladium catalysts required for hydrogenolytic debenzylation of alternative protected intermediates (e.g., benzyl-protected piperazine analogs), which carry inherent fire and explosion risks at scale [2]. While no direct yield comparison is available, the patent methodology reports a multi-gram scale synthesis with reproducible yields, offering a safer and more scalable process for laboratories lacking high-pressure hydrogenation equipment.

Synthetic methodology Green chemistry Process safety

Recommended Application Scenarios for 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine Hydrochloride Based on Quantitative Differentiation


Optimization of PDE4 Inhibitor Leads Requiring Sub-100 nM Potency

When SAR studies demand PDE4 inhibitory potency in the sub-100 nM range, 2-(4-(azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride provides the azetidine-constrained scaffold that has demonstrated a 10-fold potency advantage over pyrrolidine and piperidine analogs (pIC50 7.2 vs. 6.2 and 6.0, respectively) [1]. Medicinal chemistry teams can confidently invest in this building block for parallel library synthesis, knowing that the azetidine ring's conformational rigidity translates into reproducible target engagement that flexible linkers cannot match.

Multi-Gram Synthesis of MAGL Inhibitor Candidates (Janssen Patent Family)

For CROs and pharmaceutical development groups pursuing MAGL inhibitors based on the Janssen patent family (US8415341B2), the hydrochloride salt is the direct intermediate specified in the optimized protocol. Using this salt form, rather than the free base, ensures fidelity to the 60-75% two-step yield reported in the patent [2]. This is critical for cost-of-goods calculations when scaling to multi-gram or kilogram quantities for preclinical toxicology studies.

Fragment-Based Drug Discovery Requiring Conformationally Constrained Linkers

Fragment-based screening campaigns targeting rigid binding pockets (e.g., kinase hinge regions, bromodomains) benefit from the low entropic penalty of the azetidine-constrained scaffold. With only 2 rotatable bonds versus 3-4 for flexible-chain analogs, the compound offers a predictable 3- to 5-fold binding affinity advantage based on thermodynamic principles [3]. This makes it a superior choice for fragment linking or growing strategies where every kcal/mol matters for hit-to-lead progression.

Automated Parallel Synthesis and Compound Management Workflows

Laboratories operating automated synthesis platforms or compound management systems should prioritize the monohydrochloride salt due to its room-temperature stability (no freezer storage required) [4] and the availability of batch-specific analytical documentation (NMR, HPLC, GC) from suppliers like Bidepharm . This eliminates the cold-chain logistics and freezer-space constraints associated with the dihydrochloride salt, while the documented purity facilitates automated reagent calculations and minimizes robotic dispensing errors.

Quote Request

Request a Quote for 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.